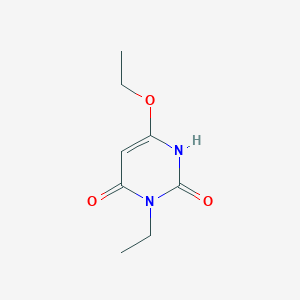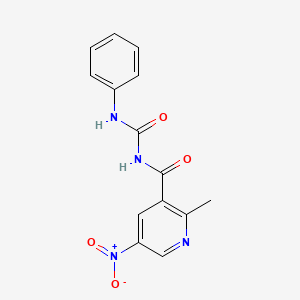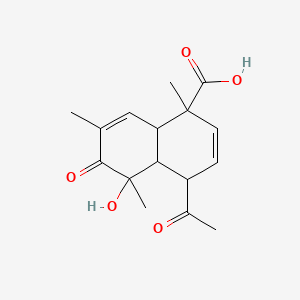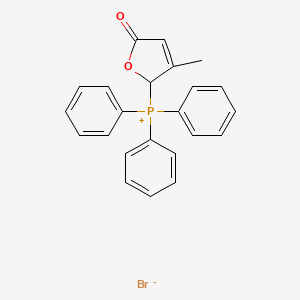
1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate is a chemical compound known for its unique structure and properties It is a member of the diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid, and a nitrite source such as sodium nitrite. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and hydroxides can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical assays and as a labeling reagent.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in biochemical assays and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazonio-3-(2,4-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate
- 1-Diazonio-3-(4,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate
Uniqueness
1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propiedades
Número CAS |
61140-39-4 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-diazo-3-(2,6-dimethylcyclohexen-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)11(8)6-10(14)7-13-12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
YMONGLITUMRILM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1CC(=O)C=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


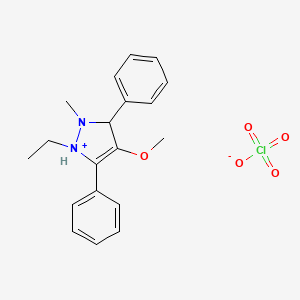
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
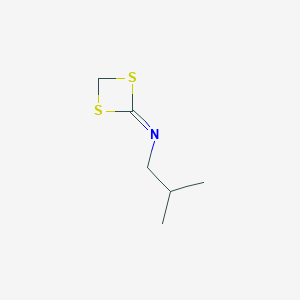
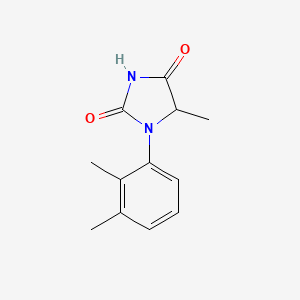
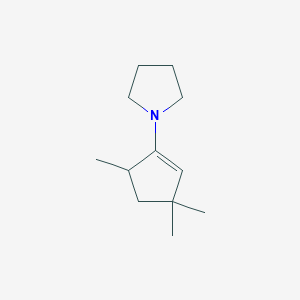


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

